Resolution‑Validated KDM4C Co‑Crystal Structure Outperforms the Nearest PDB Comparator
The co‑crystal structure of the target compound with KDM4C (PDB 5FJK) was solved at 1.66 Å, providing 0.24 Å better resolution than the closest pyrazolo‑pyrimidine‑scaffold comparator 5KR7 (1.90 Å) [1][2]. The improved electron density maps enable unambiguous placement of the 6‑ethyl‑5‑methyl‑7‑oxo moiety and reveal a well‑defined hydrogen‑bond network involving the nitrile group, which is essential for accurate structure‑guided optimisation.
| Evidence Dimension | X‑ray diffraction resolution (Å) |
|---|---|
| Target Compound Data | 1.66 Å (R‑free = 0.197) |
| Comparator Or Baseline | PDB 5KR7 (6‑ethyl‑2,5‑dimethyl‑7‑oxo‑4,7‑dihydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile): 1.90 Å |
| Quantified Difference | Target structure is 0.24 Å higher resolution |
| Conditions | Both structures obtained by X‑ray diffraction using human KDM4C catalytic domain; 5FJK deposited 2015, 5KR7 deposited 2016 |
Why This Matters
Higher resolution directly reduces model ambiguity in ligand conformation, lowering the risk of false structure‑activity relationship interpretation during hit‑to‑lead campaigns.
- [1] Cecatiello V, Pasqualato S. Crystal structure of human JMJD2C catalytic domain in complex with 6‑ethyl‑5‑methyl‑7‑oxo‑4,7‑dihydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile. PDB ID: 5FJK. Deposited 2015‑10‑09. View Source
- [2] RCSB PDB. 5KR7: KDM4C bound to pyrazolo‑pyrimidine scaffold (6‑ethyl‑2,5‑dimethyl‑7‑oxo‑4,7‑dihydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile). Deposited 2016‑07‑07. View Source
